molecular formula C13H15NO6 B13126218 (S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinicacid

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinicacid

Cat. No.: B13126218
M. Wt: 281.26 g/mol
InChI Key: HUYOAMJOIPBORO-JTQLQIEISA-N
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Description

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a succinic acid moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino acid derivative with a benzyloxycarbonyl group, followed by a series of reactions to introduce the succinic acid moiety. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid: The enantiomer of the compound with different stereochemistry.

    N-Benzyloxycarbonyl-L-glutamic acid: A similar compound with a different amino acid backbone.

    N-Benzyloxycarbonyl-L-aspartic acid: Another related compound with a different succinic acid derivative.

Uniqueness

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

(2S)-2-(phenylmethoxycarbonylaminomethyl)butanedioic acid

InChI

InChI=1S/C13H15NO6/c15-11(16)6-10(12(17)18)7-14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1

InChI Key

HUYOAMJOIPBORO-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@H](CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)C(=O)O

Origin of Product

United States

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